

Understanding the Mass Shift of Furaltadone-D5: A Technical Guide

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Compound of Interest

Compound Name: *Furaltadone-D5*

Cat. No.: *B581164*

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This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the mass shift of **Furaltadone-D5**. This deuterated analog of Furaltadone plays a critical role as an internal standard in quantitative mass spectrometry-based analyses. This guide details the underlying principles of its mass shift, presents relevant quantitative data, outlines experimental protocols for its use, and provides visual representations of analytical workflows.

The Principle of Mass Shift in Furaltadone-D5

Furaltadone-D5 is a stable isotope-labeled version of Furaltadone, a nitrofurantoin antibiotic. In **Furaltadone-D5**, five hydrogen (H) atoms have been replaced with their heavier isotope, deuterium (D or ^2H). This substitution results in a predictable increase in the molecular weight of the molecule without significantly altering its chemical properties. This characteristic is invaluable in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it is used as an internal standard to ensure accurate quantification of Furaltadone and its metabolites in complex matrices.^[1]

The use of a stable isotope-labeled internal standard like **Furaltadone-D5** is considered the gold standard for quantitative mass spectrometry. It co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thus providing a reliable reference for accurate measurement.

Quantitative Data: Mass Shift Overview

The mass shift between the unlabeled (native) compound and its deuterated counterpart is a key parameter in developing quantitative analytical methods. The following table summarizes the molecular weights and mass-to-charge ratios (m/z) for Furaltadone, its metabolite AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), and their deuterated analogs, including their derivatized forms with 2-nitrobenzaldehyde (NP-AMOZ).

Compound	Molecular Formula	Molecular Weight (g/mol)	Precursor Ion (m/z)	Product Ions (m/z)
Furaltadone	C ₁₃ H ₁₆ N ₄ O ₆	324.29	-	-
Furaltadone-D5	C ₁₃ H ₁₁ D ₅ N ₄ O ₆	329.32[2]	-	-
NP-AMOZ (derivatized AMOZ)	-	-	335	291, 127[3][4]
NP-AMOZ-D5 (derivatized AMOZ-D5)	-	-	340.1	101.9[3][4]

Note: Furaltadone is rapidly metabolized in vivo to AMOZ. For analytical purposes, tissue-bound AMOZ is released, derivatized with 2-nitrobenzaldehyde to form NP-AMOZ, and then analyzed by LC-MS/MS.

Experimental Protocols

The following is a generalized experimental protocol for the determination of Furaltadone's metabolite, AMOZ, in animal tissue using **Furaltadone-D5**'s corresponding metabolite analog (AMOZ-D5) as an internal standard, based on common practices in regulatory and research laboratories.[3][4][5]

Sample Preparation and Hydrolysis

- Homogenize 1 gram of animal tissue (e.g., muscle, liver).
- Add an internal standard solution (AMOZ-D5).

- Add hydrochloric acid to the homogenized tissue to facilitate the release of protein-bound metabolites.
- Incubate the mixture to allow for complete hydrolysis.

Derivatization

- Neutralize the acidic solution with a suitable buffer.
- Add 2-nitrobenzaldehyde (2-NBA) solution to the sample.
- Incubate the mixture to allow for the derivatization of AMOZ and AMOZ-D5 to NP-AMOZ and NP-AMOZ-D5, respectively. This step improves chromatographic retention and detection sensitivity.

Extraction

- Perform a liquid-liquid extraction using a solvent such as ethyl acetate to isolate the derivatized analytes from the aqueous matrix.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

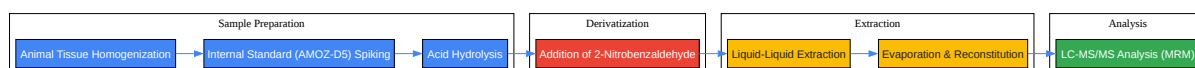
LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for separation.[\[3\]](#)
 - Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., methanol or acetonitrile) is employed.[\[3\]](#)
 - Flow Rate: A typical flow rate is maintained for optimal separation.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[\[3\]](#)[\[5\]](#)

- Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[3][5]
- MRM Transitions:
 - NP-AMOZ: Monitor the transition from the precursor ion (m/z 335) to specific product ions (e.g., m/z 291 and m/z 127).[3][4]
 - NP-AMOZ-D5: Monitor the transition from the precursor ion (m/z 340.1) to its characteristic product ion (e.g., m/z 101.9).[3][4]

Visualizations

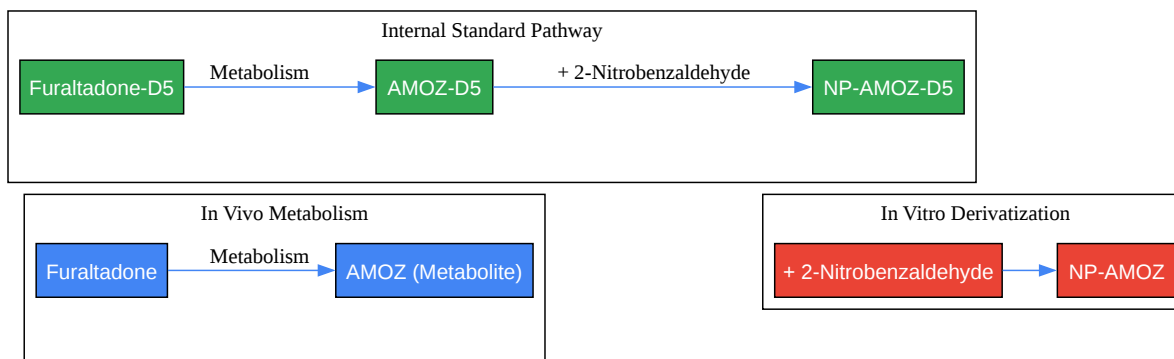
Analytical Workflow for AMOZ Determination



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Caption: Analytical workflow for the determination of AMOZ.

Metabolic and Derivatization Pathway



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Caption: Metabolic and derivatization pathway of Furaltadone.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bocsci.com [bocsci.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Determination of the metabolites of nitrofurantoin antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

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